Research has focused on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N'-(Desmethyl)azithromycin. Studies have shown that it is readily absorbed in the body and undergoes further metabolism. However, its specific role in the overall clinical effects of azithromycin treatment remains unclear [].
Several studies have explored the potential antibacterial activity of N'-(Desmethyl)azithromycin. While some studies suggest it may exhibit antibacterial effects against certain bacterial strains [], others have found minimal to no activity []. Further research is needed to definitively determine its potential as an antimicrobial agent.
Beyond its potential antibacterial activity, N'-(Desmethyl)azithromycin is being investigated for other potential applications. These include:
N'-(Desmethyl)azithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. Its chemical formula is C₃₇H₇₀N₂O₁₂, and it is characterized by the absence of a methyl group at the nitrogen atom in the macrolide structure. This compound is often referred to as an impurity in the synthesis of azithromycin and can arise during the manufacturing process or degradation in biological systems. Understanding its properties and behavior is crucial for ensuring the efficacy and safety of azithromycin-based therapies.
The synthesis of N'-(desmethyl)azithromycin typically involves:
N'-(Desmethyl)azithromycin is primarily studied for its role as an impurity in pharmaceutical formulations. While it does not have significant standalone applications, understanding its behavior helps in:
N'-(Desmethyl)azithromycin shares structural similarities with several other macrolide antibiotics. Key comparisons include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Azithromycin | C₃₅H₃₉N₂O₁₂ | Parent compound; widely used antibiotic |
Erythromycin | C₃₆H₆₅N₁O₁₂ | First macrolide antibiotic; different side chains |
Clarithromycin | C₃₆H₃₉N₂O₁₂ | Methylated derivative of erythromycin |
N',N'-Di(desmethyl)azithromycin | C₃₆H₆₈N₂O₁₂ | Contains two desmethyl groups; more potent |
N'-(Desmethyl)azithromycin is unique due to its specific structural modification (single desmethylation), which influences its biological activity and stability compared to these related compounds.
N'-(Desmethyl)azithromycin possesses the molecular formula C₃₇H₇₀N₂O₁₂, representing a macrolide antibiotic metabolite derived from the parent compound azithromycin [1] [3] [8]. This compound is systematically designated as (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one [1] [3]. The structural architecture consists of a fifteen-membered azalide ring system characteristic of the azalide class of macrolides, with two attached sugar moieties: desosamine and cladinose [25] [29]. The compound contains a total of seventy hydrogen atoms, two nitrogen atoms, and twelve oxygen atoms distributed throughout its complex polycyclic framework [1] [8] [9].
The Chemical Abstracts Service registry number for this compound is 172617-84-4, facilitating its identification in chemical databases and literature [4] [9] [21]. The InChI identifier is FZYUKBLYECHAGN-HOQMJRDDSA-N, providing a standardized representation of its molecular structure [1] [8]. The compound exists as a white to off-white crystalline powder under standard conditions [4] [7].
N'-(Desmethyl)azithromycin exhibits absolute stereochemistry with eighteen defined stereocenters distributed throughout its molecular framework [3] [6] [8]. The stereochemical configuration is identical to the parent azithromycin molecule, with no enantiomeric or diastereomeric centers affected by the demethylation process [8] [30]. The compound contains zero E/Z centers, indicating the absence of geometric isomerism around double bonds [6] [8]. The optical activity remains unspecified in current literature, though the compound maintains chiral properties due to its multiple asymmetric carbon centers [6] [8].
The stereocenters are positioned at critical locations within the macrolactone ring and the attached sugar residues [22] [30]. The desosamine sugar moiety contributes four stereocenters, while the cladinose sugar provides an additional four stereocenters [25] [30]. The remaining ten stereocenters are distributed within the fifteen-membered azalide ring system [29] [30]. Each stereocenter maintains its specific R or S configuration as defined in the systematic nomenclature, ensuring the compound's distinct three-dimensional architecture [1] [3].
The three-dimensional conformation of N'-(Desmethyl)azithromycin closely resembles that of azithromycin, with the macrolactone ring adopting a characteristic folded conformation [16] [32]. Computational studies utilizing density functional theory calculations have revealed that the compound maintains structural rigidity in solution, particularly around the heavy atom positions [16] [32]. The molecular dynamics simulations indicate flexibility primarily around the C9-N-C10-C11 and C12-C13-O-C1 moieties [32].
Conformational analysis demonstrates that the desosamine sugar retains its chair conformation despite the absence of one methyl group on the nitrogen atom [30]. The cladinose sugar similarly maintains its stereochemical integrity and spatial orientation relative to the macrolactone ring [25] [30]. Nuclear magnetic resonance spectroscopy studies confirm that the overall backbone structure remains conserved in aqueous and dimethyl sulfoxide solutions [16] [32]. The compound exhibits intramolecular hydrogen bonding patterns that contribute to its conformational stability, particularly involving the hydroxyl groups and the nitrogen-containing regions [32].
The molecular weight of N'-(Desmethyl)azithromycin has been precisely determined as 734.96 grams per mole through mass spectrometric analysis and computational calculations [4] [9] [10]. This value represents a decrease of 14.04 grams per mole compared to the parent azithromycin molecule, corresponding exactly to the loss of one methyl group (CH₂) [4]. The accurate mass has been calculated as 734.492876 atomic mass units using high-resolution mass spectrometry techniques [3] [9].
Multiple independent sources confirm this molecular weight value, including data from PubChem (735.0 g/mol), ChemSpider (734.969 g/mol), and commercial suppliers such as LGC Standards [1] [3] [9]. The slight variations in reported values reflect different rounding conventions and measurement methodologies employed by various analytical laboratories [9] [10]. The monoisotopic mass provides the most precise measurement for mass spectrometric identification purposes [3].
The density of N'-(Desmethyl)azithromycin has been predicted using computational modeling techniques as 1.18±0.1 grams per cubic centimeter [4]. This predicted density value falls within the typical range for macrolide antibiotics and similar organic compounds of comparable molecular weight and structural complexity [4]. The density measurement represents the mass per unit volume under standard temperature and pressure conditions [4].
The uncertainty range of ±0.1 g/cm³ reflects the limitations of predictive computational models for complex organic molecules [4]. Experimental determination of density would require sufficient quantities of pure crystalline material and appropriate pycnometric or displacement measurement techniques [4]. The predicted density value provides useful information for pharmaceutical formulation development and analytical method validation [4].
The boiling point of N'-(Desmethyl)azithromycin has been computationally predicted as 821.4±65.0 degrees Celsius at standard atmospheric pressure [4]. This high boiling point reflects the compound's significant molecular weight and extensive hydrogen bonding capabilities throughout its structure [4]. The substantial uncertainty range of ±65.0 degrees Celsius indicates the challenges associated with predicting thermal properties of large, complex organic molecules [4].
Melting point data for N'-(Desmethyl)azithromycin are not readily available in the current literature, likely due to thermal decomposition occurring before reaching the melting point [7]. The compound exhibits hygroscopic properties, indicating its tendency to absorb moisture from the atmosphere, which can affect thermal behavior [4]. Thermal analysis techniques such as differential scanning calorimetry would be required for experimental determination of precise melting characteristics [18].
The predicted pKa value for N'-(Desmethyl)azithromycin is 13.28±0.70, indicating the compound's basic character due to the presence of nitrogen-containing functional groups [4]. This pKa value reflects the proton dissociation constant of the most basic site within the molecule, likely associated with the methylamino group in the desosamine sugar moiety [4]. The relatively high pKa value suggests that the compound will exist predominantly in its protonated form under physiological pH conditions [4].
Solubility studies demonstrate that N'-(Desmethyl)azithromycin exhibits solubility in dimethyl sulfoxide at concentrations of at least 10 milligrams per milliliter [4]. The compound's solubility characteristics are influenced by its amphiphilic nature, containing both hydrophilic hydroxyl groups and hydrophobic methyl substituents [4]. The presence of multiple hydroxyl groups and the basic nitrogen atom contributes to its overall polarity and interaction with polar solvents [4].
The LogP value, representing the partition coefficient between octanol and water, provides insight into the compound's lipophilicity and membrane permeability characteristics [11]. The predicted molecular properties suggest moderate to high tissue penetration capabilities, consistent with the macrolide class of antibiotics [12]. Vapor pressure measurements indicate minimal volatility at ambient temperatures, with predicted values of 0.0±0.6 millimeters of mercury at 25 degrees Celsius [11].
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural characterization of N'-(Desmethyl)azithromycin [15] [16]. Proton nuclear magnetic resonance studies reveal characteristic chemical shifts for the various functional groups within the molecule, including the macrolactone ring protons, sugar moiety protons, and methyl group resonances [15] [16]. The compound exhibits complex coupling patterns due to its multiple chiral centers and conformational constraints [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with chemical shifts reflecting the electronic environment of each carbon atom [16]. The spectroscopic data confirm the structural integrity and purity of synthetic or isolated samples [16]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete structural assignment and conformational analysis [22] [30].
Infrared spectroscopy analysis reveals characteristic absorption bands corresponding to functional groups present in the molecule [17] [18]. The carbonyl stretching frequency of the lactone ring appears in the region of 1720 wavenumbers, consistent with fifteen-membered macrolactone structures [17] [18]. Hydroxyl group stretching vibrations and carbon-hydrogen stretching frequencies provide additional structural confirmation [17] [18]. Mass spectrometry fragmentation patterns yield diagnostic ions that facilitate identification and quantification in complex matrices [19].
N'-(Desmethyl)azithromycin differs from azithromycin solely in the absence of one methyl group attached to the nitrogen atom within the desosamine sugar moiety [20] [21] [31]. This structural modification transforms the dimethylamino group of azithromycin into a methylamino group in the desmethyl derivative [20] [21]. The molecular formula changes from C₃₈H₇₂N₂O₁₂ for azithromycin to C₃₇H₇₀N₂O₁₂ for the desmethyl compound, representing the loss of one carbon and two hydrogen atoms [31].
The fifteen-membered azalide ring system remains identical between the two compounds, preserving the characteristic macrolactone structure [29] [30]. Both sugar moieties, desosamine and cladinose, maintain their attachment positions and stereochemical configurations [25] [30]. The overall three-dimensional conformation shows minimal deviation between the parent and desmethyl derivatives, with nuclear magnetic resonance studies confirming structural similarity [30] [32].
Property | Azithromycin | N'-(Desmethyl)azithromycin | Difference |
---|---|---|---|
Molecular Formula | C₃₈H₇₂N₂O₁₂ | C₃₇H₇₀N₂O₁₂ | -CH₂ |
Molecular Weight (g/mol) | 749.00 | 734.96 | -14.04 |
Nitrogen Substitution | Dimethylamino | Methylamino | Loss of one methyl |
Ring System | 15-membered azalide | 15-membered azalide | Identical |
Stereocenters | 18 defined | 18 defined | Identical |
The demethylation process occurs specifically at the 3'-position of the desosamine sugar, resulting in the systematic name 3'-N-demethylazithromycin [21] [31]. This metabolic transformation represents a common biotransformation pathway for macrolide antibiotics [19] [31]. The structural modification affects the electronic properties of the nitrogen atom while preserving the overall molecular architecture [20] [30].
N'-(Desmethyl)azithromycin must be distinguished from other desmethyl derivatives of azithromycin that exist as metabolites or synthetic intermediates [2] [5] [19]. The compound N',N'-di(desmethyl)azithromycin represents a further demethylated derivative with molecular formula C₃₆H₆₈N₂O₁₂ and molecular weight 720.93 grams per mole [2] [6]. This di-desmethyl compound lacks both methyl groups from the nitrogen atom, resulting in a primary amine functionality [2] [6].
N-desmethyl azithromycin B constitutes another related derivative with molecular formula C₃₇H₇₀N₂O₁₁ and molecular weight 719.0 grams per mole [5] [14]. This compound differs by having one fewer oxygen atom compared to N'-(Desmethyl)azithromycin, indicating structural modifications beyond simple demethylation [5] [14]. The stereochemical configuration and three-dimensional structure vary significantly from the primary N'-(Desmethyl)azithromycin compound [14].
Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|
N'-(Desmethyl)azithromycin | C₃₇H₇₀N₂O₁₂ | 734.96 | Monomethylamino group |
N',N'-Di(desmethyl)azithromycin | C₃₆H₆₈N₂O₁₂ | 720.93 | Primary amino group |
N-desmethyl azithromycin B | C₃₇H₇₀N₂O₁₁ | 719.0 | Modified oxygen content |
The 9a-N-desmethyl-azithromycin represents another metabolite identified in biological tissues, with demethylation occurring at a different nitrogen position within the macrolactone ring [19]. This positional isomer exhibits distinct mass spectrometric fragmentation patterns and chromatographic behavior compared to the 3'-N-desmethyl derivative [19]. The various desmethyl derivatives demonstrate the complexity of azithromycin metabolism and the importance of precise structural characterization for analytical and research purposes [19] [20].
The synthesis of N'-(Desmethyl)azithromycin represents a critical transformation in macrolide antibiotic chemistry, primarily achieved through selective N-demethylation of the parent azithromycin compound [1] [2]. The most widely employed synthetic pathway utilizes 1-chloroethyl chloroformate as the demethylating agent, providing superior selectivity and yield compared to alternative methods [1] [3] [4].
The fundamental synthetic route involves the treatment of azithromycin with 1-chloroethyl chloroformate in dichloroethane at 50°C, resulting in the formation of an intermediate carbamate that subsequently undergoes hydrolysis to yield the desired N-desmethyl product [1]. This transformation occurs with high regioselectivity at the 3'-amino nitrogen of the desosamine sugar moiety, preserving the integrity of the macrolactone ring and other functional groups [5] [6].
Alternative synthetic approaches include the Eschweiler-Clarke reductive methylation process operated in reverse, utilizing controlled conditions with formaldehyde and formic acid under reflux for 12 hours [7] [8]. The iodine-mediated N-demethylation method, first described in United States Patent 3,725,385, employs iodine in pH-adjusted solutions at temperatures ranging from -10°C to 50°C [1]. More recently, boron tribromide demethylation under anhydrous conditions at 0-5°C has emerged as a viable alternative, particularly for research-scale synthesis .
Table 1: N-Desmethylazithromycin Synthesis Methods Comparison
Synthesis Method | Reaction Conditions | Yield (%) | Purity (%) | Industrial Scalability | Patent Protection |
---|---|---|---|---|---|
1-Chloroethyl chloroformate demethylation | 50°C, dichloroethane, 1 hour | 75-85 | 95-98 | High | EP 1032580 B1 |
Eschweiler-Clarke reductive methylation | Formaldehyde/formic acid, reflux, 12 hours | 65-75 | 90-95 | High | US 4,517,359 |
Iodine-mediated N-demethylation | pH-adjusted solution, -10°C to 50°C | 60-70 | 85-90 | Medium | US 3,725,385 |
Boron tribromide demethylation | Anhydrous conditions, 0-5°C | 70-80 | 92-96 | Medium | Various |
Electrochemical oxidation | Controlled potential electrolysis | 65-75 | 88-92 | Low | Research only |
Acid-catalyzed hydrolysis | pH 1, 20°C, 24 hours | 79 | 95-97 | High | CN 104558069A |
The mechanistic pathway for N-demethylation of azithromycin involves a sophisticated electrophile-carbon nucleophile (ECE) reaction scheme that proceeds through the formation of an aminium radical cation intermediate [11]. When azithromycin undergoes electrochemical oxidation, the tertiary amine groups are readily oxidized due to their favorable pKa values (pKa1 = 8.6 and pKa2 = 9.5), facilitating the initial electron transfer process [11] [12].
The 1-chloroethyl chloroformate mechanism represents the most thoroughly characterized pathway. The reaction initiates with the nucleophilic attack of the tertiary amine nitrogen on the carbonyl carbon of 1-chloroethyl chloroformate, forming a quaternary ammonium intermediate [1] [4]. This intermediate rapidly eliminates chloride ion to generate a carbamate linkage. Under the reaction conditions, the carbamate undergoes spontaneous hydrolysis, accompanied by the loss of formaldehyde and carbon dioxide, yielding the secondary amine product [2] [13].
The von Braun reaction mechanism provides an alternative demethylation pathway, utilizing cyanogen bromide to convert the tertiary amine to an intermediate cyanamide, which subsequently hydrolyzes to the secondary amine [2]. However, this approach requires careful handling due to the toxicity of cyanogen bromide and is less commonly employed in industrial settings [14].
Electrochemical demethylation proceeds through a two-electron oxidation process where the aminium radical cation abstracts hydrogen atoms from the solvent or residual water, resulting in the formation of azithromycin salt and concurrent N-demethylation [11]. The parallel demethylation reaction follows an overall two-electron ECE reaction scheme, where both amine groups can undergo demethylation to form the corresponding secondary amines [11].
The intellectual property landscape surrounding N'-(Desmethyl)azithromycin synthesis is dominated by several key patents that provide comprehensive protection for industrial manufacturing processes. European Patent EP 1032580 B1 represents the foundational patent for the 1-chloroethyl chloroformate demethylation process, specifically covering the N-desmethylation of erythromycins and their derivatives [1] [3].
United States Patent 4,517,359 encompasses the classical Eschweiler-Clarke methodology adapted for azithromycin synthesis, including the preparation of crystalline azithromycin dihydrate forms [15] [16]. This patent provides broad coverage for reductive methylation processes utilizing formaldehyde and formic acid under controlled conditions [7] [8].
United States Patent 3,725,385 covers the historical iodine-mediated N-demethylation procedure, which remains relevant for certain specialized applications despite its lower efficiency compared to modern methods [1]. Additional patent protection exists under various national and international filings covering specific aspects of purification, crystallization, and formulation technologies [16] [19].
The patent landscape also includes process optimization patents such as those covering continuous flow reactor technologies, solvent recovery systems, and environmental impact mitigation strategies [8] [20]. These patents collectively provide comprehensive intellectual property protection for industrial-scale N'-(Desmethyl)azithromycin production while enabling continued innovation in synthesis methodology [16].
Industrial-scale production of N'-(Desmethyl)azithromycin requires comprehensive consideration of multiple technical, economic, and regulatory factors that significantly impact manufacturing feasibility and cost-effectiveness [8] [20]. The primary challenge lies in scaling up laboratory procedures while maintaining consistent product quality and meeting stringent pharmaceutical manufacturing standards [21] [22].
Raw material procurement represents a critical consideration, as the availability and pricing of erythromycin, the ultimate starting material for azithromycin synthesis, directly impacts production economics [8] [16]. Long-term supplier contracts and strategic inventory management are essential for ensuring consistent raw material quality and supply chain stability [20] [23].
Process safety considerations are paramount when handling 1-chloroethyl chloroformate and other reactive intermediates at industrial scale [3] [4]. Comprehensive safety protocols must address the corrosive nature of chloroformate reagents, potential for exothermic reactions, and proper handling of organic solvents under controlled atmospheric conditions [1] [4].
Equipment design requirements include specialized reactors capable of maintaining precise temperature control, efficient mixing systems for multiphase reactions, and sophisticated purification systems incorporating both chromatographic and crystallization technologies [8] [24]. The initial capital investment for such equipment is substantial, necessitating careful economic analysis and phased implementation strategies [20].
Environmental impact mitigation has become increasingly important, with emphasis on solvent recovery and recycling systems, waste minimization protocols, and adherence to green chemistry principles [8] [25]. Modern industrial facilities incorporate circular economy approaches that minimize environmental footprint while optimizing resource utilization [26].
Table 3: Industrial Production Considerations for N-Desmethylazithromycin
Production Aspect | Consideration | Impact Level | Mitigation Strategy |
---|---|---|---|
Raw Material Cost | Erythromycin availability and pricing | High | Long-term supplier contracts |
Energy Requirements | Temperature control and heating requirements | Medium | Process optimization and heat integration |
Environmental Impact | Solvent recovery and waste minimization | Medium-High | Green chemistry principles adoption |
Equipment Investment | Specialized reactors and purification systems | High | Phased investment and modular design |
Process Safety | Handling of chloroformate reagents | High | Comprehensive safety protocols |
Regulatory Compliance | Good Manufacturing Practices (GMP) | Critical | Quality management systems |
Scale-up Factors | Heat and mass transfer optimization | Medium | Pilot plant studies and modeling |
Waste Management | Solvent recycling and disposal protocols | Medium-High | Circular economy approaches |
The purification of N'-(Desmethyl)azithromycin requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards while removing synthesis-related impurities and degradation products [24] [27]. High-performance liquid chromatography (HPLC) represents the primary purification method, typically employing reverse-phase C18 columns with carefully optimized mobile phase compositions [28] [29].
Crystallization methodologies play a crucial role in obtaining the desired polymorphic form and achieving target purity specifications [15] [30]. The most widely employed approach involves controlled precipitation from acetone-water mixtures, where azithromycin dihydrate is first dissolved in acetone at elevated temperature, followed by gradual water addition to induce crystallization [15] [31].
Solvent selection for crystallization is critical, with tertiary butanol-petroleum ether-water systems providing excellent results for dihydrate formation [15] [30]. The process involves dissolving crystalline azithromycin monohydrate in tertiary butanol at 30°C, filtering the solution, and discharging it over a mixture of petroleum ether and water [15] [31]. The resulting mixture is cooled below 10°C and stirred for 48-72 hours to promote crystal formation [15].
Ultrasound-assisted crystallization has emerged as an innovative technique for improving particle size distribution and crystal morphology [27]. This approach utilizes controlled ultrasonic energy to enhance nucleation and crystal growth processes, resulting in more uniform particle size and improved dissolution characteristics [27].
Supercritical fluid extraction and membrane separation technologies represent advanced purification approaches that offer environmental advantages and enhanced selectivity [24]. These techniques are particularly valuable for removing trace organic impurities and achieving ultra-high purity specifications required for pharmaceutical applications [28].
Anti-solvent crystallization using controlled cooling and anti-solvent addition provides precise control over crystal nucleation and growth kinetics [24] [27]. The optimization of crystallization parameters, including temperature profiles, cooling rates, and mixing conditions, directly impacts final product quality and yield [30] [32].
Quality control protocols for N'-(Desmethyl)azithromycin synthesis encompass multiple analytical techniques designed to ensure product identity, purity, and consistency throughout the manufacturing process [33] [28]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary analytical method, operating at 210-215 nm wavelength for optimal sensitivity [28] [29] [34].
Liquid chromatography-mass spectrometry (LC-MS) provides definitive structural confirmation through characteristic fragmentation patterns and molecular ion detection at m/z 735.0 [M+H]+ [5] [35]. This technique offers exceptional sensitivity for trace impurity detection and enables identification of degradation products that may form during synthesis or storage [28] [36].
Nuclear magnetic resonance spectroscopy (NMR) plays a crucial role in structure elucidation and purity assessment, with 1H-NMR and 13C-NMR providing detailed information about the molecular structure and confirming the successful N-demethylation at the target position [5] [6]. The absence of the characteristic N-methyl signal in the NMR spectrum confirms complete conversion to the desmethyl derivative [37].
Infrared spectroscopy (IR) enables rapid identification of characteristic functional groups, with key absorption bands at 3500 cm⁻¹ (hydroxyl groups) and 1730 cm⁻¹ (carbonyl stretching) providing fingerprint identification [15] [7]. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are employed for polymorphic form identification and crystal structure characterization [15] [30].
Regulatory compliance requires adherence to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specifications, with particular attention to related substances limits and impurity profiling [38] [33]. The USP specification for N-demethylazithromycin impurity has been revised to allow up to 0.7% maximum content, reflecting improved understanding of acceptable impurity levels [38].
Validation parameters for analytical methods include linearity (typically 50-150% of target concentration), precision (relative standard deviation <2.0%), accuracy (recovery 98-102%), and robustness under varying analytical conditions [33] [28] [39]. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions provide insights into potential degradation pathways and confirm analytical method specificity [28] [40].
Table 2: Quality Control Methods for N-Desmethylazithromycin Analysis
Quality Control Parameter | Detection Method | Sensitivity (LOD) | Analysis Time (min) | Precision (%RSD) | Primary Application |
---|---|---|---|---|---|
High Performance Liquid Chromatography (HPLC) | UV detection at 210-215 nm | 0.02-0.05% | 15-30 | <2.0 | Quantitative analysis, impurity profiling |
Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray ionization, m/z 735.0 | 1-5 ng/mL | 10-20 | <3.0 | Structural confirmation, trace analysis |
Nuclear Magnetic Resonance (NMR) | 1H-NMR, 13C-NMR spectroscopy | 1-5 mg | 30-60 | <5.0 | Structure elucidation, purity assessment |
Infrared Spectroscopy (IR) | Characteristic peaks at 3500, 1730 cm⁻¹ | 5-10 mg | 5-10 | Qualitative | Functional group identification |
Differential Scanning Calorimetry (DSC) | Thermal analysis, melting point | 2-5 mg | 20-40 | <2.0 | Polymorphic form identification |
X-Ray Diffraction (XRD) | Crystal structure determination | 10-50 mg | 60-120 | Qualitative | Crystal structure analysis |
Thin Layer Chromatography (TLC) | Silica gel plates, UV visualization | 0.1-1% | 30-45 | <5.0 | Rapid screening, identity confirmation |
Capillary Electrophoresis (CE) | Native fluorescence detection | 0.1-0.5% | 10-25 | <3.0 | Chiral separation, purity analysis |